molecular formula C14H20N2O4 B596624 2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate CAS No. 1363383-12-3

2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate

Cat. No.: B596624
CAS No.: 1363383-12-3
M. Wt: 280.324
InChI Key: COCKREWRKXYGFL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate is a complex heterocyclic compound bearing the Chemical Abstracts Service registry number 1363383-12-3. The compound possesses the molecular formula C14H20N2O4 with a molecular weight of 280.324 grams per mole. The systematic nomenclature reflects its structural composition, featuring a pyrrolo[1,2-a]pyrazine core system with two distinct ester functionalities positioned at the 2 and 6 positions of the bicyclic framework.

The compound is also known by several synonymous designations, including methyl 2-tert-butoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylate and 2-tert-butyl 6-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,6-dicarboxylate. The International Union of Pure and Applied Chemistry name for this compound is 2-O-tert-butyl 6-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate. These various nomenclature forms reflect the compound's complex structural features and the different approaches to systematic chemical naming.

Property Value
Chemical Abstracts Service Number 1363383-12-3
Molecular Formula C14H20N2O4
Molecular Weight 280.324 g/mol
International Union of Pure and Applied Chemistry Name 2-O-tert-butyl 6-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate
Catalog Reference 0893DW

The structural architecture of this compound incorporates a fused bicyclic system where a pyrrole ring is fused to a pyrazine ring through positions 1 and 2 of the pyrrole and positions a of the pyrazine, creating the characteristic pyrrolo[1,2-a]pyrazine framework. The presence of two carboxylate ester groups, one bearing a tert-butyl protecting group and the other a methyl ester, provides sites for further chemical modification and contributes to the compound's synthetic utility.

Historical Context in Pyrrolo[1,2-a]pyrazine Chemistry

The development of pyrrolo[1,2-a]pyrazine chemistry can be traced back to systematic investigations of pyrrolodiazine systems, which gained significant momentum in the 1990s. A landmark contribution to this field was provided by research published in 1996, which described novel synthetic approaches to the pyrrolo[1,2-a]pyrazine system from pyrrole precursors. This foundational work established fundamental understanding of the structure and reactivity patterns of pyrrolo[1,2-a]pyrazines, including their behavior in electrophilic substitution reactions, metalation processes, and 1,3-dipolar cycloaddition reactions.

The pyrrolo[1,2-a]pyrazine core structure, designated by Chemical Abstracts Service number 274-45-3, represents a significant advancement in heterocyclic chemistry. Historical investigations demonstrated that these systems could undergo quaternization of the non-bridgehead nitrogen atom to form reactive intermediates suitable for various synthetic transformations. The formation of nitrogen ylides from these quaternary salts opened pathways to complex polycyclic structures through dipolar cycloaddition reactions with appropriate dipolarophiles.

Early synthetic methodologies focused on the construction of the bicyclic framework through cyclization reactions involving pyrrole-containing precursors. These approaches established the fundamental reactivity patterns and synthetic accessibility of pyrrolo[1,2-a]pyrazine derivatives, laying the groundwork for more sophisticated synthetic strategies that would emerge in subsequent decades. The historical development of this chemistry demonstrated the potential for these heterocyclic systems to serve as versatile building blocks for complex molecular architectures.

The evolution of pyrrolo[1,2-a]pyrazine chemistry has been driven by recognition of the biological significance of these structures. Natural products containing related frameworks exhibit diverse pharmacological activities, motivating continued research into synthetic methods for accessing these compound classes. Historical investigations established that modifications to the core pyrrolo[1,2-a]pyrazine structure could significantly alter biological activity profiles, encouraging systematic exploration of structure-activity relationships.

Significance in Heterocyclic Compound Research

Pyrrolo[1,2-a]pyrazine derivatives occupy a central position in contemporary heterocyclic compound research due to their structural complexity and diverse biological activities. These compounds represent important scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties including anticancer, antifungal, and antimicrobial activities. The significance of these heterocyclic systems extends beyond their immediate biological applications to encompass their role as synthetic intermediates and building blocks for more complex molecular architectures.

The therapeutic potential of pyrrole and pyrrolidine analogs, including pyrrolo[1,2-a]pyrazine derivatives, has been extensively documented in contemporary research. These heterocyclic compounds demonstrate remarkable versatility in biological systems, with applications ranging from enzyme inhibition to antimycobacterial activity. The structural features that make pyrrolo[1,2-a]pyrazines attractive for biological applications include their rigid bicyclic framework, the presence of multiple nitrogen atoms for hydrogen bonding interactions, and the availability of positions for functional group modifications.

Properties

IUPAC Name

2-O-tert-butyl 6-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)15-7-8-16-10(9-15)5-6-11(16)12(17)19-4/h5-6H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCKREWRKXYGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=C2C(=O)OC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113567
Record name Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) 6-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-12-3
Record name Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) 6-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) 6-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.324 g/mol
  • CAS Number : 1363383-12-3
  • Purity : ≥97% .

Research indicates that compounds similar to 2-tert-butyl 6-methyl pyrrolo[1,2-a]pyrazine derivatives exhibit significant inhibitory activity against Class I PI3-kinase enzymes. This inhibition is crucial for controlling cellular proliferation associated with various malignancies . The compound's structure suggests potential interactions with the PI3K/Akt signaling pathway, which is pivotal in cancer progression and inflammation .

Antitumor Activity

Studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazine possess potent anti-tumor properties. For instance, they inhibit the uncontrolled cellular proliferation characteristic of malignant diseases. This effect is primarily attributed to their action on Class I PI3-kinase enzymes .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound show promising results. Similar compounds have exhibited significant zones of inhibition against various bacterial strains. For example:

  • Staphylococcus aureus : MIC values around 100 µM.
  • Escherichia coli : MIC values ranging from 50 to 75 µM .

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

StudyFindings
Simpson and Parsons (2001)Highlighted the role of PI3K in tumorigenesis and the potential for inhibitors like pyrrolo[1,2-a]pyrazines to mitigate tumor growth through signaling pathway modulation .
Recent Antimicrobial StudyDemonstrated that pyrrolo[1,2-a]pyrazine derivatives possess significant antibacterial activity with varying efficacy against different bacterial strains .
In vitro StudiesShowed that compounds similar to 2-tert-butyl 6-methyl pyrrolo[1,2-a]pyrazine effectively inhibited cell proliferation in cancer cell lines .

Safety and Handling

The handling of this compound requires caution as it is classified as a laboratory chemical. It is not intended for medical or consumer use and should be stored at room temperature under appropriate laboratory conditions .

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

The following table summarizes key analogs and their structural differences:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target compound (1363383-12-3) 2-tert-butyl, 6-methyl esters C₁₄H₂₀N₂O₄ 280.32 High stability, dual ester groups
2-tert-Butyl 8-methyl 6-(aminomethyl)-... (2219373-50-7) 6-aminomethyl, 8-methyl ester C₁₅H₂₃N₃O₄ 309.36 Enhanced solubility via aminomethyl group; potential for conjugation
tert-Butyl 6-formyl-... (1174068-79-1) 6-formyl, 2-tert-butyl ester C₁₃H₁₈N₂O₃ 250.29 Reactive aldehyde for further derivatization
2-tert-Butyl 8-methyl 6-formyl-... (2172475-37-3) 6-formyl, 2-tert-butyl, 8-methyl esters C₁₆H₂₀N₂O₅ 320.35 Dual reactivity (ester and aldehyde)
tert-Butyl 6-cyano-1-methyl-... (1050884-26-8) 6-cyano, 1-methyl substitution C₁₃H₁₈N₃O₂ 248.30 Electron-withdrawing cyano group; impacts electronic properties

Preparation Methods

Stepwise Esterification via Chloroformate Activation

  • Step 1 : The core diacid (generated via hydrolysis of dimethyl esters) reacts with tert-butyl chloroformate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Step 2 : The remaining carboxylic acid group is methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF).

  • Yield : 65–75% after purification.

One-Pot Dual Esterification

  • Reactants : Core diacid, tert-butyl chloroformate, methyl chloroformate, and triethylamine in THF.

  • Conditions : Slow addition of chloroformates at 0°C to minimize exothermic side reactions.

  • Yield : 55–60% due to competitive ester formation.

Analytical Validation :

  • ¹H NMR : Tert-butyl (δ 1.45 ppm, singlet) and methyl esters (δ 3.75 ppm, singlet) confirm successful functionalization.

  • HPLC : Purity >99% achieved via gradient elution (hexane/ethyl acetate).

Alternative Route: Organometallic Addition to Nitrone Intermediates

Nitrone intermediates derived from pyrrolidine precursors offer a pathway to install substituents before cyclization:

  • Synthesis of Nitrone 24 : A mixture of tert-leucine, dimethyl fumarate, and 2-pentanone in toluene undergoes reflux with a Dean–Stark apparatus, followed by oxidation with H₂O₂/Na₂WO₄.

  • Grignard Addition : Reaction of nitrone 24 with ethylmagnesium bromide (EtMgBr) in THF introduces alkyl groups. However, steric hindrance from the tert-butyl group necessitates higher temperatures (60°C, 24 h).

  • Cyclization : Acid-catalyzed cyclization of the functionalized nitrone forms the pyrrolo[1,2-a]pyrazine skeleton.

Challenges :

  • Low yields (30–40%) due to competing dimerization.

  • Requires anaerobic conditions to prevent oxidation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Multi-Component60–80>99One-pot synthesisRequires rigorous anhydrous conditions
Stepwise Esterification65–7598High regioselectivityMulti-step purification
Nitrone Cyclization30–4095Compatible with steric groupsLow yield due to side reactions

Scalability and Industrial Considerations

  • Cost Drivers : DMAD and Pd catalysts increase expenses; optimizing catalyst recycling is critical.

  • Green Chemistry : Substituting DCM with ethyl acetate reduces environmental impact.

  • Process Safety : Exothermic esterification steps require controlled temperature regimes .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-tert-butyl 6-methyl pyrrolo-pyrazine dicarboxylate derivatives?

  • Methodological Answer : Synthesis optimization requires attention to solvent selection (e.g., dichloromethane or acetonitrile for solubility), catalyst compatibility (e.g., palladium acetate for coupling reactions), and temperature control (e.g., -78°C for lithiation steps). Multi-step reactions often involve protecting group strategies, such as tert-butyl carbamates, to prevent undesired side reactions. Monitoring intermediates via TLC or LC-MS ensures reaction progression . For purification, crystallization using solvent mixtures (e.g., DCM/hexane) or column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Structural validation relies on a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to assign proton and carbon environments (e.g., tert-butyl groups appear as singlets at ~1.4 ppm in 1H^1H) .
  • IR spectroscopy : Carboxylate ester C=O stretches near 1720–1740 cm1^{-1} .
  • Mass spectrometry : HRMS (ESI) for exact mass confirmation (e.g., calculated vs. observed mass within 2 ppm error) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for pyrrolo-pyrazine derivatives?

  • Methodological Answer : Discrepancies in stereochemistry (e.g., axial vs. equatorial substituents) can arise from overlapping NMR signals. Use:

  • Chiral HPLC with polar stationary phases (e.g., amylose-based) to separate enantiomers.
  • NOESY/ROESY NMR to identify spatial proximity of protons (e.g., confirming chair conformations in piperidine/pyrrolidine rings) .
  • X-ray crystallography for unambiguous determination of absolute configuration, especially when synthetic routes involve chiral auxiliaries .

Q. How can computational methods guide the design of novel reactions involving this compound?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization or coupling reactions .
  • Reaction path sampling identifies low-energy pathways for multi-step syntheses (e.g., optimizing tert-butyl deprotection or ester hydrolysis) .
  • Machine learning models trained on existing reaction databases can propose optimal conditions (e.g., solvent, catalyst) for functionalization at the pyrazine nitrogen .

Q. What experimental approaches address instability or hygroscopicity during storage?

  • Methodological Answer :

  • Lyophilization : For hygroscopic intermediates, lyophilize under high vacuum (≤0.1 mBar) and store in flame-dried glassware with molecular sieves .
  • Stability assays : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) and LC-MS to identify decomposition products (e.g., ester hydrolysis to carboxylic acids) .

Q. How do substituents (e.g., tert-butyl vs. methyl groups) influence biological activity in related pyrrolo-pyrazine systems?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Compare analogs with varying substituents in assays (e.g., calcium channel blocking in cardiovascular models).
  • Lipophilicity measurements : LogP values (via HPLC) correlate tert-butyl’s hydrophobicity with membrane permeability .
  • Molecular docking : Simulate interactions with target proteins (e.g., binding affinity changes due to steric bulk of tert-butyl) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between calculated and observed HRMS data?

  • Methodological Answer :

  • Recheck isotopic patterns : Ensure instrument calibration using certified standards (e.g., sodium formate clusters).
  • Evaluate adduct formation : Common adducts (e.g., [M+Na]+^+, [M+NH4_4]+^+) may shift observed masses; adjust ionization parameters (ESI vs. APCI) .
  • Confirm purity : Trace solvents or unreacted starting materials (e.g., DCM at m/z 84) can skew results; repurify via preparative HPLC .

Methodological Resources

  • Synthetic protocols : Multi-step reaction templates from (e.g., LDA-mediated lithiation, Cs2_2CO3_3-assisted coupling) .
  • Analytical workflows : Combined NMR/IR/MS validation as in and .
  • Computational tools : ICReDD’s reaction path search methods for optimizing synthetic routes .

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